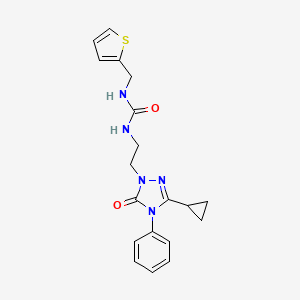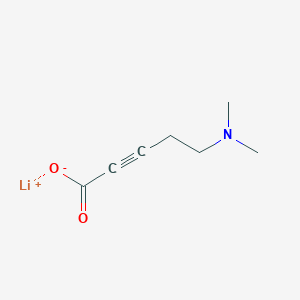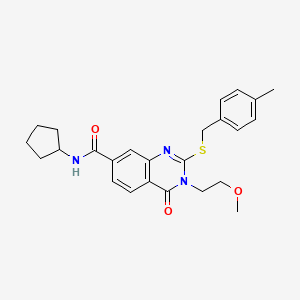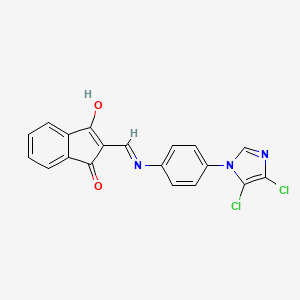
(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" is a complex organic molecule. Its structure suggests potential applications in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups and potential for bioactivity.
Synthesis Analysis
The synthesis of related fluorophenyl-piperidinyl methanone compounds involves multiple steps, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For example, the synthesis and radiosynthesis of similar compounds have been detailed, showing the preparation of tributylstannyl precursors followed by electrophilic iododestannylation with high radiochemical purity and specific activity (Blanckaert et al., 2005).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of similar compounds, revealing that piperidine rings often adopt a chair conformation, indicating a stable configuration. Such studies also highlight the importance of intramolecular hydrogen bonds and various intermolecular interactions, including π-π stacking, which could contribute to the stability and reactivity of the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of fluorophenoxy and piperidinyl groups, which can participate in various chemical reactions including nucleophilic substitution and oxidation-reduction processes. The specific functional groups present in the compound suggest it may undergo reactions typical of ketones, ethers, and sulfonamides.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of related compounds can be influenced by the molecular structure. For instance, the log P value of a related compound was found to be 1.5, indicating its hydrophilic-lipophilic balance, which affects its solubility in different solvents (Blanckaert et al., 2005).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel heterocyclic compound, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for its antiproliferative activity and characterized using a variety of techniques, including IR, 1H NMR, and X-ray diffraction. This study contributes to the understanding of structural features essential for biological activity (Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
- Research into aryloxyethylamine derivatives has shown promise in neuroprotective activities, both in vitro and in vivo, suggesting these compounds could serve as a basis for developing new anti-ischemic stroke agents. The detailed structural analysis and biological activity assessments provide a foundation for future therapeutic exploration (Zhong et al., 2020).
Neuroprotective Effects
- Aryloxyethylamine derivatives have been investigated for their neuroprotective potential, with several compounds demonstrating effectiveness against glutamate-induced cell death in PC12 cells. This research suggests the therapeutic potential of these compounds for neuroprotection and anti-ischemic activities (Zhong et al., 2020).
Chemical Synthesis and Polymerization
- Phenoxy ring-substituted isopropyl phenylcyanoacrylates were prepared and copolymerized with styrene, showcasing the versatility of the chemical structure for polymer science applications. This synthesis and copolymerization process highlights the compound's utility in creating materials with specific chemical properties (Whelpley et al., 2022).
Propriétés
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-10-12-24(13-11-21)22(25)17-4-3-5-20(14-17)28-19-8-6-18(23)7-9-19/h3-9,14,16,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICAIBOLGWCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)



![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
